(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has focused on the synthesis of related compounds and their structural analysis. Studies have shown that compounds with thiazole and acrylonitrile functionalities can be synthesized through various chemical reactions, offering a range of derivatives with potential applications in material science and pharmaceuticals. For instance, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol led to derivatives with potential for further functional modifications, suggesting the versatility of such compounds in chemical synthesis (Shablykin, Chumachenko, & Brovarets, 2010).
Anticancer Activity
Some derivatives of acrylonitriles, including those with substitutions similar to the compound , have been explored for their anticancer activities. Research into 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles has shown that these compounds exhibit significant in vitro anticancer activity against various cancer cell lines, indicating the potential of such structures in the development of new anticancer agents (Özen, Tekin, Koran, Sandal, & Görgülü, 2016).
Optical and Material Applications
The synthesis and application of donor-acceptor substituted thiophene dyes, including structures related to acrylonitriles, have been investigated for enhanced nonlinear optical limiting, which is crucial for the development of optoelectronic devices. These studies reveal the importance of structural modifications in tuning the optical properties of such compounds for practical applications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Environmental Applications
Acrylonitrile derivatives have also been evaluated for environmental applications, such as the selective removal of heavy metals from waste solutions. A study on the use of polyacrylonitrile-2-amino-1,3,4-thiadiazole chelating resin demonstrated high affinity and capacity for Hg(II) removal, highlighting the environmental significance of such compounds (Xiong, Li, Wang, Fang, Zhou, Yao, Chen, Zheng, Qi, Fu, & Zhu, 2015).
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-5-7-18(15(2)9-14)19-13-28-22(25-19)16(11-23)12-24-17-6-8-20(26-3)21(10-17)27-4/h5-10,12-13,24H,1-4H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSJXOIMSCGOSN-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.